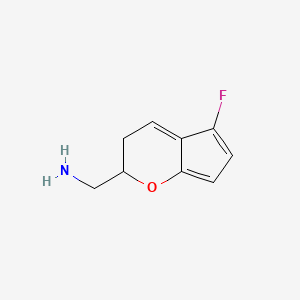
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is an organic compound with the chemical formula C9H10FNO It is a derivative of benzofuran, characterized by the presence of a fluorine atom and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydrobenzofuran.
Amination Reaction: The key step involves the introduction of the amine group through an amination reaction. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as benzofuran-4-carboxylic acid.
Reduction: Reduced forms like 4-benzofuranmethanol.
Substitution: Substituted derivatives depending on the reagents used.
科学研究应用
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
相似化合物的比较
5-Fluoro-2,3-dihydrobenzofuran: A closely related compound with similar structural features.
4-Benzofuranmethanamine: Lacks the fluorine atom but shares the benzofuran and amine groups.
2,3-Dihydrobenzofuran: A simpler analog without the amine or fluorine substituents.
Uniqueness: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and bioavailability, while the amine group allows for further functionalization and interaction with biological targets.
生物活性
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-
- Molecular Formula: C10H10FNO
- Molecular Weight: 179.19 g/mol
- CAS Number: Not specifically listed in the provided sources.
Biological Activity Overview
Research indicates that 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of pathogens. Its effectiveness varies with the type of bacteria tested.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. It appears to induce apoptosis in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms underlying the biological activities of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
属性
IUPAC Name |
(5-fluoro-2,3-dihydrocyclopenta[b]pyran-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-4-9-7(8)2-1-6(5-11)12-9/h2-4,6H,1,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJODFDUFJJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC=C2F)OC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













